molecular formula C9H8N2O3 B3392609 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1190322-32-7

5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B3392609
CAS No.: 1190322-32-7
M. Wt: 192.17 g/mol
InChI Key: KVBGCFHCPOVTAV-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 7-azaindole (pyrrolo[2,3-b]pyridine) family, a privileged scaffold in the design of biologically active molecules due to its ability to mimic purine bases . Researchers utilize this specific carboxylic acid derivative as a versatile precursor for synthesizing more complex molecules, particularly through amide bond formation or functional group transformations. The broader class of pyrrolopyridine derivatives has demonstrated a wide spectrum of pharmacological activities in scientific literature, including potent antitumor, antidiabetic, and antimicrobial effects . For instance, structurally similar 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a key target in oncology . Other analogs, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, have shown promise as aldose reductase inhibitors for managing diabetic complications and as GPR119 agonists for type 2 diabetes . The methoxy and carboxylic acid functional groups on this fused bicyclic core provide defined vectors for chemical exploration, making it a valuable template for constructing compound libraries aimed at hitting various biological targets. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-4-11-8-5(2-3-10-8)7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBGCFHCPOVTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1C(=O)O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the methoxy and carboxylic acid groups. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the core structure. Subsequent steps may include methylation and carboxylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carboxylic acid group produces an alcohol or aldehyde .

Scientific Research Applications

5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways depend on the specific application and target. In medicinal chemistry, it may act by binding to and inhibiting enzymes involved in disease pathways .

Comparison with Similar Compounds

Substituent Variations on the Pyrrolo[2,3-b]pyridine Core

The following table compares key physicochemical properties of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid with structurally related analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Purity (%) Notable Properties
5-Methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (Target) -OCH₃ (5), -COOH (4) C₉H₈N₂O₃* 192.16 98 Electron-donating OCH₃ may enhance solubility
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1015610-55-5) -Cl (5), -COOH (4) C₈H₅ClN₂O₂ 196.45 N/A Chloro substituent increases acidity
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1260384-46-0) -CF₃ (5), -COOH (4) C₉H₅F₃N₂O₂ 230.15 N/A Strong electron-withdrawing CF₃ group
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1246088-58-3) -Cl (5), -I (6), -COOH (4) C₈H₄ClIN₂O₂ 322.49 98 High molecular weight; low solubility
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1260387-09-4) -F (4), -COOH (5) C₈H₅FN₂O₂ 180.14 N/A Fluorine enhances metabolic stability
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1190313-55-3) -CHO (3), -CH₃ (4), -COOH (5) C₁₀H₈N₂O₃ 204.18 N/A Aldehyde group enables further derivatization

*Calculated molecular weight based on formula.

Key Observations

Electronic Effects: The methoxy group (-OCH₃) in the target compound is electron-donating, which may reduce the acidity of the carboxylic acid compared to electron-withdrawing groups like -Cl or -CF₃ .

Solubility and Reactivity :

  • Bulky substituents (e.g., iodine in 5-chloro-6-iodo analog) reduce solubility, whereas polar groups like -COOH and -OCH₃ improve aqueous compatibility .
  • The aldehyde group in 3-formyl-4-methyl-5-carboxylic acid allows for covalent binding or further synthetic modifications .

Synthetic Accessibility :

  • Yields for related pyrrolopyridine derivatives (e.g., 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) range from 71–95%, suggesting efficient synthetic routes for methoxy-substituted analogs .

Biological Activity

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS Number: 1190322-32-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H8N2O3
  • Molecular Weight : 192.17 g/mol
  • IUPAC Name : 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
  • Structure : The compound features a pyrrole ring fused to a pyridine ring, with a carboxylic acid and methoxy group contributing to its chemical reactivity.

Anticancer Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer activity. Specifically, studies have shown that:

  • In vitro studies : The compound demonstrated cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 29.1 µM against MDA-MB453 breast cancer cells and 15.3 µM against MCF-7 cells, indicating its potential as an anticancer agent .
Cell LineIC50 (µM)
MDA-MB45329.1
MCF-715.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It showed significant antibacterial activity against common pathogens such as E. coli and S. aureus, with several derivatives exhibiting bacteriostatic effects .
BacteriaActivity Type
E. coliBacteriostatic
S. aureusBacteriostatic

The biological activity of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is thought to involve the following mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase in treated cancer cells, leading to increased apoptosis rates .
  • Inhibition of Oncogenic Pathways : It may inhibit key signaling pathways involved in tumor growth and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study published in MDPI highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives in inhibiting tumor growth in vitro and in vivo models .
  • Antimicrobial Study :
    • Another study demonstrated that derivatives exhibited potent activity against fungal strains such as A. flavus and A. niger, suggesting applications in treating fungal infections .

Q & A

Q. What are the standard synthetic routes for preparing 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted pyridine precursors with appropriate reagents. For example, pyrrolo-pyridine cores are often constructed via coupling reactions, such as those using palladium catalysts (e.g., Suzuki-Miyaura coupling) to introduce aromatic substituents. Methoxy and carboxylic acid groups can be introduced via nucleophilic substitution or oxidation steps. A common strategy includes starting from halogenated pyrrolo-pyridine intermediates, followed by methoxylation and carboxylation .

Q. How can NMR and HPLC be utilized to confirm the structural integrity of this compound?

  • 1H NMR : Look for characteristic peaks corresponding to the pyrrolo-pyridine core (e.g., aromatic protons at δ 6.5–8.5 ppm) and the methoxy group (singlet near δ 3.8–4.0 ppm). The carboxylic acid proton may appear as a broad peak around δ 12–14 ppm in DMSO-d6 .
  • HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, 220–280 nm) to assess purity (>95% is typical for research-grade material). Adjust mobile phase gradients (e.g., water/acetonitrile with 0.1% TFA) to resolve impurities .

Q. What solvents and reaction conditions optimize the stability of this compound during synthesis?

Anhydrous polar aprotic solvents (e.g., DMF, DMSO) are preferred for coupling reactions. Maintain inert atmospheres (N2/Ar) to prevent oxidation. The carboxylic acid group may require protection (e.g., esterification) during reactive steps, followed by acidic or basic hydrolysis for deprotection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for pyrrolo-pyridine derivatives?

Yield variations often arise from differences in catalyst loading, temperature, or purification methods. For example, palladium-catalyzed couplings may require precise control of ligand-to-metal ratios (e.g., 1:1 Pd(OAc)2/XPhos) and reaction times. If yields drop below 80%, troubleshoot by:

  • Screening alternative catalysts (e.g., CuI for Ullmann-type couplings).
  • Optimizing microwave-assisted synthesis for faster, cleaner reactions .

Q. What strategies are effective for functionalizing the pyrrolo-pyridine core without degrading the carboxylic acid moiety?

  • Site-selective modifications : Use directing groups (e.g., Boc-protected amines) to guide electrophilic substitution at specific positions.
  • Protection/deprotection : Temporarily convert the carboxylic acid to a methyl ester using SOCl2/MeOH, perform functionalization (e.g., halogenation), then hydrolyze back to the acid with LiOH/THF-H2O .

Q. How can computational methods aid in predicting the reactivity of this compound in biological systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron distribution, identifying nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes, guiding SAR for drug discovery .

Q. What analytical techniques are recommended for detecting degradation products under varying pH conditions?

  • LC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the methoxy group at pH < 2 or >10).
  • TGA/DSC : Assess thermal stability; decomposition typically occurs above 200°C, releasing CO2 (carboxylic acid) and CH3OH (methoxy group) .

Methodological Challenges and Contradictions

Q. How should researchers address conflicting spectral data for pyrrolo-pyridine derivatives in literature?

  • Validation : Cross-reference with computed NMR spectra (e.g., ACD/Labs or Gaussian).
  • Isomer differentiation : Use 2D NMR (e.g., COSY, NOESY) to distinguish regioisomers. For example, NOE correlations can confirm the position of the methoxy group .

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

  • Storage : Store under argon at –20°C to prevent oxidation.
  • Workup : Use degassed solvents and Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to light, as pyrrolo-pyridines may undergo photodegradation .

Q. How can researchers assess the compound’s toxicity when in vivo data are unavailable?

  • In silico tools : Use ProTox-II or ADMET Predictor™ to estimate LD50 and hepatotoxicity.
  • In vitro assays : Perform MTT assays on HepG2 cells to gauge cytotoxicity. Prioritize derivatives with IC50 > 50 µM for further study .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Reactant of Route 2
5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

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